molecular formula C7H4BrNO B1341829 6-Bromobenzo[d]oxazole CAS No. 375369-14-5

6-Bromobenzo[d]oxazole

Cat. No. B1341829
M. Wt: 198.02 g/mol
InChI Key: YXVFVHLEIBLKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]oxazole is a brominated heterocyclic compound that is part of the benzoxazole family. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The bromine atom in 6-Bromobenzo[d]oxazole is positioned at the sixth carbon of the benzene ring, which can influence its reactivity and the types of chemical reactions it can undergo.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with bromine substituents, can be achieved through various methods. For instance, a transition-metal-free method using N-bromosuccinimide (NBS) as an oxidant has been developed to synthesize 2-aminobenzoxazoles from benzoxazoles and secondary amines, which could potentially be adapted for the synthesis of 6-Bromobenzo[d]oxazole derivatives . Additionally, the synthesis of related heterocyclic compounds, such as benzo[d]isoselenazole and benzo[d]isothiazole, has been achieved through CuBr2-catalyzed annulation, indicating the potential for metal-catalyzed methods in the synthesis of brominated benzoxazoles .

Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]oxazole is characterized by the presence of a bromine atom, which is a heavy substituent that can influence the electronic properties of the molecule. The presence of the bromine atom can also affect the molecule's reactivity in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. The structure of benzoxazole derivatives has been explored in the context of regiospecific synthesis, where substituents on the aryl ring can direct the cyclization process .

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. For example, o-iodoxybenzoic acid (IBX) has been used for oxidative desulfurization to synthesize azoles, which could be relevant for the functionalization of benzoxazole rings . The regiospecific synthesis of substituted benzothiazoles has been described, utilizing a bromine atom to direct cyclization, which could be analogous to reactions involving 6-Bromobenzo[d]oxazole . Moreover, cross-coupling reactions, such as those described for the synthesis of 2,4-disubstituted oxazoles, could be applicable to the functionalization of 6-Bromobenzo[d]oxazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]oxazole would be influenced by the presence of the bromine atom. Bromine is a relatively large and heavy atom that can impact the boiling point, melting point, and density of the compound. The electron-withdrawing nature of bromine can affect the acidity of protons adjacent to the oxazole nitrogen and the overall electron distribution within the molecule. The synthesis of brominated intermediates for natural product synthesis, such as 2-bromo-6-hydroxybenzofurans, demonstrates the utility of brominated compounds in synthetic chemistry . Additionally, the antibacterial activity of novel oxadiazole derivatives containing a bromine substituent indicates that brominated heterocycles can have significant biological activity .

Scientific Research Applications

Synthesis of Fused Pyridine and Oxazole-Polycyclic Systems

6-Bromobenzo[d]oxazole derivatives have been utilized in the synthesis of complex polycyclic systems. For instance, the reaction of 10-(Methoxyimino)phenanthren-9-one with various compounds has led to the formation of several oxazoles, indicating the versatility of 6-Bromobenzo[d]oxazole in synthetic chemistry (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Anticonvulsant Agents Synthesis

A series of compounds including 6-Bromobenzo[d]oxazole derivatives have been synthesized for potential use as anticonvulsant agents. These compounds were tested in various assays to evaluate their efficacy and safety, demonstrating the application of 6-Bromobenzo[d]oxazole in medicinal chemistry (Wei, Wu, Sun, Chai, & Quan, 2010).

Corrosion Inhibition

6-Bromobenzo[d]oxazole derivatives have been studied as corrosion inhibitors, particularly for copper in acidic environments. Electrochemical measurements and theoretical calculations have shown these compounds to be effective in this role, suggesting their utility in materials science and engineering (Chen, Qiang, Peng, Gong, Zhang, Gao, Tan, Chen, & Guo, 2018).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of certain 6-Bromobenzo[d]oxazole derivatives have been determined, providing insights into their chemical properties and potential applications in material sciences (Sato, Sakurai, Miyadera, Tamura, & Tachikawa, 1971).

Synthesis of Substituted Benzimidazoles and Benzoxazoles

6-Bromobenzo[d]oxazole derivativeshave been employed in the synthesis of substituted benzimidazoles, benzoxazoles, and related compounds, showcasing their role in the development of various organic compounds. This process involves intramolecular cyclization, indicating the compound's significance in organic synthesis and pharmaceutical research (Saha, Ramana, Purkait, Ali, Paul, & Punniyamurthy, 2009).

Medicinal Chemistry Research

In the field of medicinal chemistry, oxazole compounds, including those related to 6-Bromobenzo[d]oxazole, have shown a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties, underscoring the potential of 6-Bromobenzo[d]oxazole derivatives in drug development (Zhang, Zhao, & Zhou, 2018).

Solar Photo-Thermochemical Syntheses

Research has explored the use of solar photo-thermochemical processes to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating an environmentally friendly approach to chemical synthesis that could include 6-Bromobenzo[d]oxazole derivatives (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Drug Development and Biological Screening

6-Bromobenzo[d]oxazole derivatives have been synthesized and screened for biological activities, including anticancer properties. This emphasizes their importance in the development of new therapeutic agents (Nowak, Malinowski, Jóźwiak, Fornal, Blaszczyk, & Kontek, 2014).

Adsorption Studies for Drug Delivery

Studies on the adsorption of oxazole and isoxazole on boron nitride nanotube (BNNT) surfaces, including derivatives of 6-Bromobenzo[d]oxazole, have implications for drug delivery systems. These studies explore the potential of BNNTs in carrying drugs containing oxazole and isoxazole rings (Kaur, Singla, & Goel, 2015).

Safety And Hazards

The safety information for 6-Bromobenzo[d]oxazole indicates that it may be harmful if swallowed or inhaled, and may cause skin, eye, and respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVFVHLEIBLKCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591537
Record name 6-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]oxazole

CAS RN

375369-14-5
Record name 6-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375369-14-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]oxazole
Reactant of Route 3
Reactant of Route 3
6-Bromobenzo[d]oxazole
Reactant of Route 4
Reactant of Route 4
6-Bromobenzo[d]oxazole
Reactant of Route 5
Reactant of Route 5
6-Bromobenzo[d]oxazole
Reactant of Route 6
Reactant of Route 6
6-Bromobenzo[d]oxazole

Citations

For This Compound
8
Citations
E Deau, C Dubouilh-Benard, V Levacher, T Besson - Tetrahedron, 2014 - Elsevier
We report the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides, which …
JH Chen, CH Deng, S Fang, JG Ma, P Cheng - Green Chemistry, 2018 - pubs.rsc.org
The triply bonded dimolybdenum compound, Mo2(OtBu)6 (1), was investigated as a homogeneous catalyst for the conversion of CO2. The compound 1 acted as a rare example of a …
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
D Liu, ZR Liu, ZH Wang, C Ma, S Herbert… - Nature …, 2022 - nature.com
Electrochemical asymmetric catalysis has emerged as a sustainable and promising approach to the production of chiral compounds and the utilization of both the anode and cathode as …
Number of citations: 26 0-www-nature-com.brum.beds.ac.uk
W Yu, J Liu, D Clausen, Y Yu, JL Duffy… - Journal of Medicinal …, 2021 - ACS Publications
We describe the discovery of histone deacetylase (HDACs) 1, 2, and 3 inhibitors with ethyl ketone as the zinc-binding group. These HDACs 1, 2, and 3 inhibitors have good enzymatic …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
MM Stec, KL Andrews, SK Booker… - Journal of medicinal …, 2011 - ACS Publications
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1) is a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. However, in …
Number of citations: 56 0-pubs-acs-org.brum.beds.ac.uk
AL Burgio, CW Shrader, Y Kharel… - Journal of Medicinal …, 2023 - ACS Publications
The S1P1 receptor is the target of four marketed drugs for the treatment of multiple sclerosis and ulcerative colitis. Targeting an S1P exporter, specifically Spns2, that is “upstream” of …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
C Fei, T Sheng, L Ning, D Bin - Chinese Journal of Organic …, 2022 - sioc-journal.cn
A type of CNN-type binuclear Cu (Ⅰ) complexes was used in the direct carboxylation of the terminal alkynes under room temperature and atmospheric CO 2 with a low catalyst loading. …
Number of citations: 2 sioc-journal.cn
陈飞, 陶晟, 刘宁, 代斌 - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: ningliu@shzu.edu.cn; db_tea@shzu.edu.cn Received December 26, 2021; …
Number of citations: 2 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.